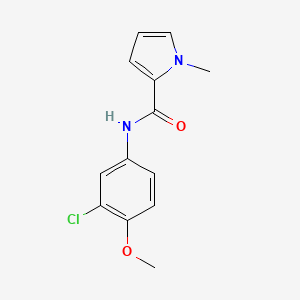![molecular formula C12H13N3O5S B7471115 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid, also known as MRS2578, is a potent and selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP) and plays a crucial role in inflammation and immune responses. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid exerts its pharmacological effects by selectively antagonizing the P2Y6 receptor. The P2Y6 receptor is expressed on various immune cells, including macrophages, dendritic cells, and T cells, and plays a crucial role in inflammation and immune responses. Activation of the P2Y6 receptor by UDP leads to the activation of downstream signaling pathways, including the MAPK and NF-κB pathways, which are involved in the production of pro-inflammatory cytokines and chemokines. By antagonizing the P2Y6 receptor, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid inhibits the activation of these pathways and reduces inflammation and immune responses.
Biochemical and Physiological Effects:
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid inhibits cell proliferation and induces apoptosis by activating the caspase-dependent pathway. In immune cells, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid modulates immune responses by reducing the production of pro-inflammatory cytokines and chemokines and inhibiting the activation of downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has several advantages for lab experiments, including its high potency and selectivity for the P2Y6 receptor, which allows for precise modulation of the receptor's activity. However, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has some limitations, including its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid, including:
1. Development of more potent and selective P2Y6 receptor antagonists for therapeutic applications.
2. Investigation of the role of the P2Y6 receptor in various diseases, including cancer, inflammation, and neurological disorders.
3. Evaluation of the efficacy and safety of 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid in clinical trials for the treatment of various diseases.
4. Study of the pharmacokinetics and pharmacodynamics of 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid to optimize its dosing and administration.
5. Investigation of the potential synergistic effects of 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid with other drugs for the treatment of various diseases.
Métodos De Síntesis
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-3-pyrazolethiol to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 2-amino-5-methylthiazole to form 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid.
Aplicaciones Científicas De Investigación
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colon cancer cells. In inflammation, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurological disorders, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4-methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-15-6-5-11(13-15)14-21(18,19)10-7-8(12(16)17)3-4-9(10)20-2/h3-7H,1-2H3,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMAEZMGJEPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)

![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)

